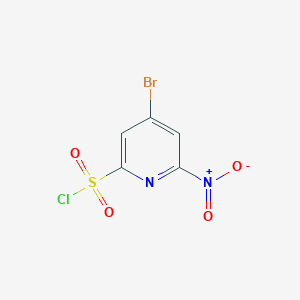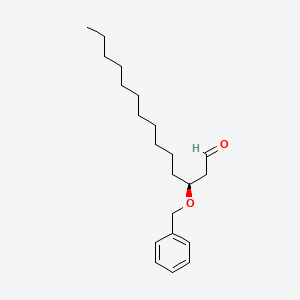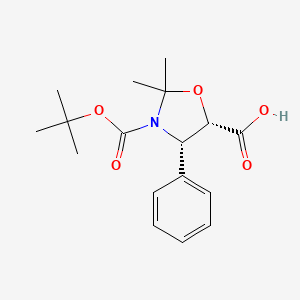
Oxazolidine 4R, 5R Isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolidine 4R, 5R Isomer is a chiral compound belonging to the oxazolidine family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. These compounds are known for their diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxazolidines are traditionally synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones . The reaction typically involves the formation of a hemiaminal intermediate, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the synthesis of oxazolidines can be scaled up using continuous flow processes. For example, the rapid flow synthesis of oxazolines and their oxidation to oxazoles has been reported, which can be adapted for the production of oxazolidines . This method involves the use of reagents such as Deoxo-Fluor® and manganese dioxide in a packed reactor, allowing for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolidine 4R, 5R Isomer can undergo various chemical reactions, including:
Oxidation: Oxazolidines can be oxidized to form oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the oxazolidine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and the use of solvents like toluene or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxazoles, amines, and substituted oxazolidines, which can be further utilized in various applications .
Applications De Recherche Scientifique
Oxazolidine 4R, 5R Isomer has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of oxazolidine 4R, 5R Isomer involves its interaction with specific molecular targets and pathways. For example, oxazolidinones, a related class of compounds, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This mechanism is unique and does not overlap with other protein synthesis inhibitors, making oxazolidines valuable in combating resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxazolidine 4R, 5R Isomer include:
Oxazolidinones: These are five-membered heterocyclic compounds with similar structural features but different functional groups.
Thiazolidines: These are sulfur-containing analogs of oxazolidines, exhibiting different chemical properties and reactivity.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can be exploited in asymmetric synthesis and chiral catalysis . Additionally, its ability to undergo diverse chemical reactions and form various functionalized derivatives makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C17H23NO5 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(4S,5S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-12(11-9-7-6-8-10-11)13(14(19)20)22-17(18,4)5/h6-10,12-13H,1-5H3,(H,19,20)/t12-,13-/m0/s1 |
Clé InChI |
VAHXMEZCPGHDBJ-STQMWFEESA-N |
SMILES isomérique |
CC1(N([C@H]([C@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



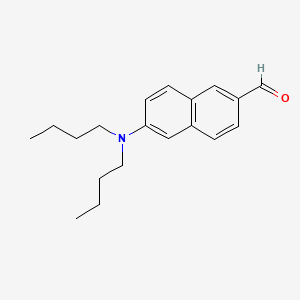

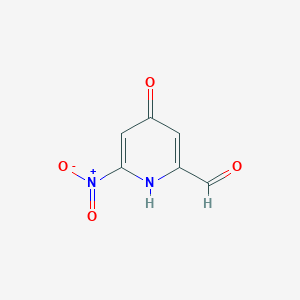
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

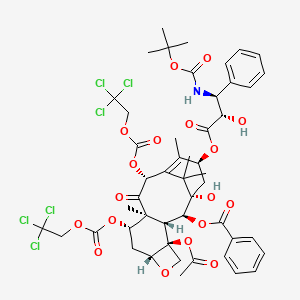


![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
